MD2-Tlr4-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

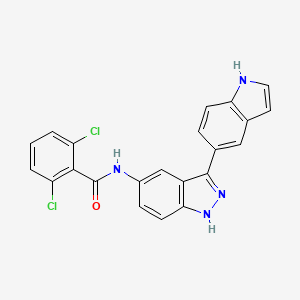

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-[3-(1H-indol-5-yl)-1H-indazol-5-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-11,25H,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPDJGLJPDRCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC5=C(C=C4)NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MD2-TLR4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

MD2-TLR4-IN-1 is a potent small molecule inhibitor of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex. This complex is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a pro-inflammatory signaling cascade. By targeting the MD2-TLR4 interaction, this compound effectively attenuates downstream signaling pathways, leading to a reduction in the production of inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative inhibitory data, and detailed experimental protocols for studying its activity.

Introduction to the MD2-TLR4 Complex

Toll-like receptor 4 (TLR4), in conjunction with its co-receptor MD2, plays a pivotal role in the recognition of bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] The binding of LPS to the MD2-TLR4 complex induces a conformational change that leads to the dimerization of the receptor complex.[2] This dimerization event initiates a downstream signaling cascade, primarily through the recruitment of adaptor proteins such as Myeloid differentiation primary response 88 (MyD88), leading to the activation of the nuclear factor-kappa B (NF-κB) pathway and the subsequent transcription of pro-inflammatory cytokine genes, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effects by directly interfering with the MD2-TLR4 signaling axis. The primary mechanism involves the disruption of the formation or stability of the active MD2-TLR4-LPS complex.

Inhibition of MD2-TLR4 Complex Activation

This compound has been shown to bind to both MD2 and TLR4 proteins.[3] This binding is thought to prevent the necessary conformational changes required for the stable association of the MD2-TLR4 heterodimer upon LPS stimulation, thereby inhibiting the formation of the active signaling complex. This disruption of the initial recognition and signaling event is the core of its mechanism of action.

Downstream Signaling Pathway Inhibition

By preventing the activation of the MD2-TLR4 complex, this compound effectively blocks the downstream signaling cascade. This includes the inhibition of the phosphorylation and subsequent degradation of IκBα, a key step in the activation of the NF-κB pathway.[1] As a result, the translocation of the p65 subunit of NF-κB to the nucleus is suppressed, leading to a significant reduction in the transcription of NF-κB target genes.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TNF-α inhibition) | 0.89 µM | Macrophages | [4] |

| IC50 (IL-6 inhibition) | 0.53 µM | Macrophages | [4] |

| Kd (binding to MD2) | 185 µM | Recombinant protein | [3] |

| Kd (binding to TLR4) | 146 µM | Recombinant protein | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Co-Immunoprecipitation to Assess MD2-TLR4 Interaction

This protocol details how to determine the effect of this compound on the LPS-induced interaction between MD2 and TLR4.

Protocol:

-

Cell Culture and Treatment:

-

Culture macrophage cells (e.g., RAW 264.7) to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-MD2 antibody to detect the co-immunoprecipitated MD2.

-

Re-probe the membrane with an anti-TLR4 antibody to confirm the immunoprecipitation of TLR4.

-

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB activation.

Protocol:

-

Cell Transfection:

-

Seed HEK293 cells that stably or transiently express TLR4 and MD2.

-

Transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Cell Treatment:

-

24 hours post-transfection, pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

-

Cytokine Quantification by ELISA

This protocol is for measuring the reduction in TNF-α and IL-6 production in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment:

-

Plate macrophages (e.g., primary peritoneal macrophages or RAW 264.7 cells) in a 96-well plate.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate with LPS (e.g., 100 ng/mL) for 12-24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA:

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.[5][6]

-

Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody, a streptavidin-HRP conjugate, and a substrate solution. The reaction is stopped, and the absorbance is read at 450 nm.

-

In Vivo Efficacy

In vivo studies have demonstrated the therapeutic potential of this compound in models of inflammatory diseases. For instance, in a mouse model of acute lung injury (ALI) induced by LPS, administration of this compound has been shown to reduce inflammatory cell infiltration into the lungs and decrease the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[3]

Conclusion

This compound is a specific and potent inhibitor of the MD2-TLR4 signaling pathway. Its mechanism of action involves the direct interference with the MD2-TLR4 complex, leading to the suppression of downstream NF-κB activation and a subsequent reduction in the production of key pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the modulation of TLR4-mediated inflammation.

References

- 1. Expertise in Acute Lung Injury Model Development Services - Protheragen [protheragen.us]

- 2. mdpi.com [mdpi.com]

- 3. invivogen.com [invivogen.com]

- 4. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. biovendor.com [biovendor.com]

An In-depth Technical Guide to the Binding and Mechanism of MD2-TLR4-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics, mechanism of action, and experimental evaluation of MD2-TLR4-IN-1, a potent antagonist of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex. This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development.

Introduction

The Toll-like receptor 4 (TLR4), in complex with its co-receptor MD2, plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon LPS binding, the TLR4-MD2 complex dimerizes, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the adaptive immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making the TLR4-MD2 complex a significant target for therapeutic intervention. This compound has emerged as a small molecule inhibitor of this complex, demonstrating potential for the treatment of inflammatory conditions.

Binding Site of this compound

Currently, there is no publicly available crystal structure of this compound in complex with the MD2-TLR4 heterodimer. However, based on its function as a direct antagonist and data from computational docking studies of other small molecule inhibitors targeting this complex, a putative binding site can be proposed.

It is hypothesized that this compound, like other TLR4 antagonists, binds to the hydrophobic pocket of MD2. This pocket is the primary binding site for the lipid A portion of LPS. By occupying this pocket, this compound likely prevents the conformational changes in MD2 that are necessary for the dimerization of the TLR4-MD2 complex upon LPS stimulation.

Key features of the putative binding site on MD2 include:

-

Hydrophobic Pocket: A deep, hydrophobic cavity within the MD2 protein that normally accommodates the acyl chains of lipid A.

-

Key Amino Acid Residues: While specific interactions for this compound have not been experimentally determined, mutagenesis studies on MD2 have identified several residues crucial for LPS binding and subsequent TLR4 activation. These include residues within the F119-K132 loop, such as F126, which are critical for ligand-induced receptor clustering.[1] It is plausible that this compound interacts with some of these key residues to exert its inhibitory effect.

Experimental Validation: The precise binding site of this compound could be definitively determined through techniques such as X-ray crystallography of the inhibitor-protein complex or through site-directed mutagenesis studies guided by computational docking predictions.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity and inhibitory activity.

Table 1: Binding Affinity of this compound

| Target Protein | Binding Constant (Kd) | Method |

| Recombinant MD2 | 185 µM | Not Specified |

| Recombinant TLR4 | 146 µM | Not Specified |

Data sourced from publicly available information.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Cell Line | Stimulus |

| TNF-α expression | 0.89 µM | Macrophages | LPS |

| IL-6 expression | 0.53 µM | Macrophages | LPS |

Data sourced from publicly available information.[2]

Signaling Pathways

This compound inhibits the initial step of the TLR4 signaling cascade. The following diagram illustrates the canonical TLR4 signaling pathway that is disrupted by the inhibitor.

Caption: TLR4 signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) to Assess MD2-TLR4 Interaction

This protocol is adapted from methodologies used to study the interaction between MD2 and TLR4 and can be used to determine if this compound disrupts this interaction.

Objective: To determine if this compound inhibits the LPS-induced association of MD2 with TLR4.

Materials:

-

Cell line expressing TLR4 and MD2 (e.g., RAW264.7 macrophages or HEK293 cells stably expressing TLR4 and MD2).

-

This compound.

-

LPS (Lipopolysaccharide).

-

Co-IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors.[3]

-

Wash Buffer: Co-IP Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).

-

Anti-TLR4 antibody for immunoprecipitation (IP).

-

Anti-MD2 antibody for Western blotting (WB).

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting reagents.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce complex formation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared lysate.

-

Incubate the pre-cleared lysate with the anti-TLR4 antibody overnight at 4°C on a rotator.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-MD2 antibody to detect co-immunoprecipitated MD2.

-

The input lysates should also be run to confirm the expression of both TLR4 and MD2.

-

Caption: Workflow for Co-Immunoprecipitation.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on the downstream signaling of the TLR4 pathway.

Objective: To measure the inhibition of LPS-induced NF-κB activation by this compound.

Materials:

-

HEK293 cells stably co-expressing TLR4, MD2, and a CD14 receptor, along with an NF-κB-inducible luciferase reporter gene.

-

This compound.

-

LPS.

-

Cell culture medium.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the reporter cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and Stimulation:

-

Luciferase Assay:

-

After the incubation period, remove the culture medium.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate at room temperature for approximately 15 minutes to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the LPS-only treated cells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for NF-κB Luciferase Reporter Assay.

MTT Cell Viability Assay

This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.

Objective: To assess the effect of this compound on the viability of cells.

Materials:

-

Cell line used for activity assays (e.g., RAW264.7 macrophages).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 to 5 x 104 cells/well).

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound for the same duration as the functional assays (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a further 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Caption: Workflow for MTT Cell Viability Assay.

Conclusion

This compound is a potent antagonist of the TLR4-MD2 signaling complex. It exhibits direct binding to both MD2 and TLR4 and effectively inhibits downstream pro-inflammatory cytokine production. While the precise binding site is yet to be experimentally elucidated, it is proposed to interact with the hydrophobic pocket of MD2, thereby preventing LPS-induced receptor dimerization. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel modulators of the TLR4 signaling pathway. This information is critical for advancing the development of new therapeutics for a range of inflammatory and autoimmune diseases.

References

- 1. [PDF] Regulatory Roles for MD-2 and TLR4 in Ligand-Induced Receptor Clustering1 | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain [frontiersin.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide: Downstream Signaling Pathways of MD2-TLR4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

MD2-TLR4-IN-1 is a potent antagonist of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex. This guide provides a comprehensive overview of the downstream signaling pathways affected by this inhibitor. By disrupting the formation of the active MD2-TLR4 signaling complex upon lipopolysaccharide (LPS) stimulation, this compound effectively attenuates the inflammatory response. This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies for studying its effects, and visualizes the intricate signaling cascades involved. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction to the MD2-TLR4 Complex and its Role in Inflammation

The Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. TLR4 does not directly bind to LPS but relies on its co-receptor, MD2, for ligand recognition and the initiation of downstream signaling. The formation of a stable TLR4/MD2/LPS heterotetramer is the pivotal event that triggers a signaling cascade, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This, in turn, results in the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), driving the inflammatory response. Dysregulation of the TLR4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.

This compound is a small molecule inhibitor designed to specifically target and disrupt the function of the MD2-TLR4 complex. Its antagonistic action prevents the conformational changes required for receptor dimerization and subsequent signal transduction, thereby offering a targeted approach to modulating the inflammatory response.

Mechanism of Action of this compound

This compound functions as a direct antagonist of the MD2-TLR4 complex. Its primary mechanism involves binding to the MD2 protein, which prevents the proper binding of LPS and disrupts the subsequent dimerization of the TLR4 receptors. This inhibition of the initial step in the signaling cascade effectively blocks the entire downstream inflammatory response.

The key molecular events in the mechanism of action are:

-

Binding to MD2: this compound directly interacts with the MD2 protein.

-

Inhibition of TLR4 Dimerization: By binding to MD2, the inhibitor prevents the LPS-induced conformational changes necessary for the formation of the active TLR4/MD2 homodimer.

-

Suppression of Downstream Signaling: The disruption of receptor dimerization blocks the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF, thereby inhibiting the activation of the NF-κB and MAPK signaling pathways.

This targeted action leads to a significant reduction in the production of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Assay Conditions |

| IC50 (TNF-α inhibition) | 0.89 μM | Macrophages | LPS-induced expression |

| IC50 (IL-6 inhibition) | 0.53 μM | Macrophages | LPS-induced expression |

Table 2: Binding Affinity of this compound

| Parameter | Value | Target Protein |

| Kd | 185 μM | Recombinant MD2 |

| Kd | 146 μM | Recombinant TLR4 |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury (ALI)

| Parameter | Dosage | Administration Route | Key Findings |

| Macrophage Infiltration | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Significantly inhibited |

| Lung Histopathology | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Ameliorated histopathological changes |

| Myeloperoxidase (MPO) Activity | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Significantly decreased |

| Serum TNF-α Levels | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Reduced |

| Lung Tissue mRNA Levels (TNF-α, IL-6, IL-1β, IL-12, IL-33) | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

LPS Stimulation: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour before stimulation with 100 ng/mL of LPS for the desired time, depending on the endpoint being measured.

Cytokine Measurement (ELISA)

-

Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Procedure:

-

Collect cell culture supernatants after LPS stimulation.

-

Centrifuge to remove cellular debris.

-

Perform sandwich ELISA using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.

-

Co-Immunoprecipitation (Co-IP) for MD2-TLR4 Interaction

-

Objective: To assess the effect of this compound on the interaction between MD2 and TLR4.

-

Procedure:

-

Lyse LPS-stimulated cells (with and without inhibitor treatment) in Co-IP lysis buffer.

-

Pre-clear lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-TLR4 antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the bound proteins and analyze by Western blotting using an anti-MD2 antibody.

-

Western Blotting for NF-κB and MAPK Pathway Activation

-

Objective: To determine the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse cells at various time points after LPS stimulation.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the changes in protein phosphorylation.

-

NF-κB Reporter Assay

-

Objective: To measure the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

After 24 hours, pre-treat the cells with this compound followed by LPS stimulation.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

In Vivo Acute Lung Injury (ALI) Model

-

Animal Model: Male C57BL/6 mice.

-

Induction of ALI: Intraperitoneal injection of LPS (e.g., 20 mg/kg).

-

Inhibitor Treatment: Administer this compound (e.g., 5-10 mg/kg) via tail vein injection 15 minutes prior to LPS challenge.

-

Endpoints:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts and cytokine levels (TNF-α, IL-6).

-

Lung Histology: Perfuse and fix lungs, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammation, and edema.

-

Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

-

Quantitative PCR (qPCR): Extract RNA from lung tissue to measure the mRNA expression of inflammatory genes.

-

Visualizing the Downstream Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits LPS-induced TLR4 signaling.

Caption: Workflow for evaluating this compound efficacy.

Conclusion

This compound is a promising inhibitor of the MD2-TLR4 signaling pathway, demonstrating significant anti-inflammatory effects both in vitro and in vivo. Its ability to specifically target the initial ligand recognition and receptor activation step of the TLR4 cascade makes it a valuable tool for studying the role of this pathway in various inflammatory diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other related compounds as potential therapeutics for conditions driven by excessive TLR4-mediated inflammation. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.

The Role of MD2-Tlr4-IN-1 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system serves as the body's first line of defense against invading pathogens. A key signaling pathway in this system is initiated by the activation of Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD2). This pathway, often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, leads to the production of pro-inflammatory cytokines and can contribute to the pathophysiology of various inflammatory diseases. MD2-Tlr4-IN-1 has emerged as a potent and specific inhibitor of the MD2-TLR4 signaling complex. This technical guide provides an in-depth overview of the role of this compound in innate immunity, its mechanism of action, and detailed experimental protocols for its investigation.

Introduction to the MD2-TLR4 Complex

The recognition of pathogen-associated molecular patterns (PAMPs) is a fundamental process in innate immunity. TLR4, in conjunction with MD2, forms the primary receptor for LPS, a major component of the outer membrane of Gram-negative bacteria. The binding of LPS to the MD2-TLR4 complex induces a conformational change that leads to the recruitment of intracellular adaptor proteins, ultimately activating downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. This signaling cascade results in the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical for orchestrating an effective immune response. However, dysregulation of this pathway can lead to excessive inflammation and contribute to diseases like sepsis and acute lung injury.

This compound: A Potent Inhibitor of TLR4 Signaling

This compound is a small molecule antagonist of the MD2-TLR4 complex.[1] It exerts its anti-inflammatory effects by directly binding to the MD2-TLR4 complex, thereby disrupting its activation by LPS.[1] This inhibition prevents the downstream activation of NF-κB and the subsequent production of inflammatory cytokines.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (µM) | Reference |

| TNF-α Inhibition | Macrophages | LPS | TNF-α expression | 0.89 | [1][2] |

| IL-6 Inhibition | Macrophages | LPS | IL-6 expression | 0.53 | [1][2] |

Table 2: Binding Affinity of this compound

| Binding Partner | Method | Kd (µM) | Reference |

| Recombinant MD2 | Not Specified | 185 | [1] |

| Recombinant TLR4 | Not Specified | 146 | [1] |

Signaling Pathways and Experimental Workflows

TLR4 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TLR4 signaling pathway and the point of intervention by this compound.

References

An In-depth Technical Guide to MD2-Tlr4-IN-1 and its Inhibition of NF-κB Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor, MD2-Tlr4-IN-1, and its mechanism of action in the context of Toll-like receptor 4 (TLR4) signaling and subsequent NF-κB activation. This document details the quantitative inhibitory properties of the compound, outlines key experimental protocols for its characterization, and visualizes the underlying molecular pathways.

Introduction to TLR4 Signaling and the Role of MD2

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Activation of TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[1][3][4]

A key co-receptor in this process is the myeloid differentiation protein 2 (MD2), which forms a complex with TLR4 on the cell surface.[5] MD2 is essential for the binding of LPS to TLR4 and the subsequent dimerization of the TLR4/MD2 complex, a critical step for signal transduction.[4] This intricate interplay makes the MD2-TLR4 interaction an attractive target for therapeutic intervention in inflammatory diseases.

This compound: A Potent Antagonist of the MD2-TLR4 Complex

This compound is a small molecule antagonist designed to disrupt the activation of the TLR4 signaling pathway.[6] Its primary mechanism of action is the direct binding to the MD2-TLR4 complex, thereby preventing the conformational changes required for downstream signaling.[6] This inhibition ultimately leads to a reduction in the activation of NF-κB and the subsequent expression of inflammatory cytokines.[6]

Quantitative Inhibitory Activity

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory and binding activities.

Table 1: Inhibitory Concentration (IC50) of this compound on Cytokine Expression

| Cytokine | Cell Type | Stimulant | IC50 (µM) | Reference |

| TNF-α | Macrophages | LPS | 0.89 | [6] |

| IL-6 | Macrophages | LPS | 0.53 | [6] |

Table 2: Binding Affinity (Kd) of this compound

| Protein | Method | Kd (µM) | Reference |

| Recombinant MD2 | Not Specified | 185 | [6] |

| Recombinant TLR4 | Not Specified | 146 | [6] |

Signaling Pathways and Mechanism of Inhibition

The activation of NF-κB by LPS-mediated TLR4 signaling is a well-orchestrated process. The following diagram illustrates this canonical pathway.

Caption: Canonical TLR4 signaling pathway leading to NF-κB activation.

This compound exerts its inhibitory effect at the initial stage of this cascade by preventing the formation of a functional signaling complex.

Caption: Mechanism of this compound inhibition of TLR4 signaling.

Key Experimental Protocols

The following sections provide detailed methodologies for essential experiments used to characterize the activity of this compound.

Co-Immunoprecipitation to Assess Disruption of MD2-TLR4 Interaction

This protocol is designed to determine if an inhibitor can disrupt the interaction between MD2 and TLR4 upon LPS stimulation.

Materials:

-

Cell line expressing TLR4 and MD2 (e.g., RAW264.7 macrophages)

-

LPS

-

This compound or other test inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-TLR4 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-MD2 antibody for immunoblotting

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-TLR4 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-MD2 antibody to detect the co-immunoprecipitated MD2.

-

As a control, probe a separate membrane with an anti-TLR4 antibody to confirm the immunoprecipitation of TLR4.

-

Expected Outcome: In the presence of an effective inhibitor like this compound, the amount of MD2 co-immunoprecipitated with TLR4 will be significantly reduced compared to the LPS-stimulated control.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to TLR4 activation and its inhibition.

Materials:

-

HEK293 cells or other suitable cell line stably transfected with a TLR4/MD2/CD14 expression vector and an NF-κB-luciferase reporter plasmid.

-

LPS

-

This compound or other test inhibitor

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate.

-

Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 1-2 hours.

-

LPS Stimulation: Add a fixed concentration of LPS to the wells to induce NF-κB activation. Include a vehicle control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Measurement:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percent inhibition of NF-κB activity for each inhibitor concentration.

Measurement of Cytokine Production by ELISA

This protocol measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages following TLR4 activation and its inhibition.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary macrophages

-

LPS

-

This compound or other test inhibitor

-

Cell culture medium

-

ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding and Treatment: Seed macrophages in a 24- or 48-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.

-

ELISA:

-

Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC50 value of the inhibitor.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a TLR4 antagonist like this compound.

Caption: A generalized experimental workflow for TLR4 antagonist characterization.

Conclusion

This compound serves as a valuable research tool and a potential lead compound for the development of therapeutics targeting TLR4-mediated inflammation. Its mechanism of action, involving the direct antagonism of the MD2-TLR4 complex, highlights a promising strategy for mitigating the detrimental effects of excessive NF-κB activation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel TLR4 signaling inhibitors.

References

- 1. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel TLR4-binding peptide that inhibits LPS-induced activation of NF-kappaB and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Peptide Antagonist of the TLR4–MD2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Structural Basis for MD2-TLR4-IN-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD2), is a critical component of the innate immune system. It acts as the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon LPS binding, the TLR4-MD2 complex dimerizes, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. While this response is essential for host defense, its dysregulation can lead to chronic inflammatory and autoimmune diseases. Consequently, the TLR4-MD2 complex is a key target for the development of novel anti-inflammatory therapeutics. MD2-TLR4-IN-1 is a small molecule inhibitor that acts as an antagonist of the MD2-TLR4 complex, effectively blocking LPS-induced signaling. This technical guide provides a detailed overview of the structural basis of its inhibitory action, quantitative data on its activity, and relevant experimental methodologies.

Mechanism of Action

This compound functions as a direct antagonist of the MD2-TLR4 signaling complex. Its mechanism of inhibition involves binding to the MD2-TLR4 complex and preventing the LPS-induced dimerization of TLR4. This disruption of receptor dimerization is the pivotal step in halting the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent expression of inflammatory cytokines like TNF-α and IL-6.[1] While the precise molecular interactions between this compound and the receptor complex have not been fully elucidated through co-crystallization studies, it is understood to interfere with the conformational changes required for the formation of the active dimeric receptor complex.

Quantitative Data

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the available quantitative data.

| Parameter | Value | Description | Reference |

| IC50 (TNF-α) | 0.89 µM | Concentration for 50% inhibition of LPS-induced TNF-α expression in macrophages. | [1] |

| IC50 (IL-6) | 0.53 µM | Concentration for 50% inhibition of LPS-induced IL-6 expression in macrophages. | [1] |

| Parameter | Value | Description | Reference |

| Kd (MD2) | 185 µM | Dissociation constant for binding to recombinant MD2 protein. | [1] |

| Kd (TLR4) | 146 µM | Dissociation constant for binding to recombinant TLR4 protein. | [1] |

Signaling Pathways and Inhibition

The activation of TLR4 by LPS triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the production of inflammatory mediators. This compound, by preventing the initial dimerization of the TLR4-MD2 complex, effectively blocks both of these signaling cascades.

Caption: Inhibition of TLR4 signaling by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further drug development. Below are generalized methodologies for key experiments.

Inhibition of Cytokine Secretion in Macrophages

This assay quantifies the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to LPS stimulation.

-

Cell Culture: Mouse primary macrophages or a macrophage cell line (e.g., RAW 264.7) are seeded in 96-well plates at a density of 1 x 105 cells/well and allowed to adhere overnight.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (typically in a range from 0.1 to 10 µM) for 1 hour.

-

LPS Stimulation: LPS (e.g., from E. coli O111:B4) is added to the wells at a final concentration of 100 ng/mL to stimulate TLR4 signaling. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 6-24 hours at 37°C in a humidified CO2 incubator.

-

Cytokine Quantification: The supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration.

Binding Affinity Determination (Surface Plasmon Resonance)

This biophysical technique measures the binding kinetics and affinity of this compound to its target proteins.

-

Protein Immobilization: Recombinant human or mouse TLR4 or MD2 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Data Acquisition: The binding events are monitored in real-time as a change in the refractive index, generating sensorgrams.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (Kd) is calculated as the ratio of koff/kon.

In Vivo Model of Acute Lung Injury

Animal models are essential to evaluate the efficacy of the inhibitor in a physiological context.

-

Animal Model: Male C57BL/6 mice are used.

-

Inhibitor Administration: this compound is administered at a dose of 5-10 mg/kg via tail vein injection.

-

LPS Challenge: 15 minutes after inhibitor administration, mice are challenged with an intraperitoneal injection of LPS (20 mg/kg) to induce acute lung injury.

-

Evaluation: After a set time point (e.g., 6 hours), mice are euthanized, and lung tissue and serum are collected.

-

Outcome Measures:

-

Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E) to assess inflammation and tissue damage.

-

Myeloperoxidase (MPO) Assay: MPO activity in lung homogenates is measured as an indicator of neutrophil infiltration.

-

Cytokine Levels: Serum levels of TNF-α, IL-6, and other cytokines are quantified by ELISA.

-

Gene Expression: mRNA levels of inflammatory mediators in lung tissue are measured by RT-qPCR.

-

Experimental Workflow

The discovery and characterization of a TLR4-MD2 inhibitor like this compound typically follows a structured workflow.

Caption: A typical workflow for the development of a TLR4-MD2 inhibitor.

Conclusion

This compound represents a promising small molecule inhibitor of the TLR4-MD2 signaling pathway. Its ability to disrupt receptor dimerization and subsequently block downstream inflammatory signaling highlights its therapeutic potential for a range of inflammatory conditions. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug developers to further investigate and build upon the understanding of this and similar inhibitory molecules. Future studies focusing on the precise structural interactions through co-crystallography or advanced computational modeling will be instrumental in the rational design of next-generation TLR4-MD2 antagonists with improved potency and specificity.

References

An In-depth Technical Guide on the Discovery and Synthesis of MD2-Tlr4-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MD2-Tlr4-IN-1, a potent small-molecule inhibitor of the Myeloid Differentiation 2 (MD2) and Toll-like Receptor 4 (TLR4) complex. This document details the mechanism of action, quantitative data, and the experimental protocols utilized in its characterization, making it a valuable resource for researchers in immunology, pharmacology, and drug discovery.

Introduction

This compound, also identified as compound 8a (SMU-XY3), is a novel synthetic molecule derived from the structure of Carvedilol, a known beta-blocker with anti-inflammatory properties.[1] It has been identified as a potent antagonist of the TLR4 signaling pathway, a critical component of the innate immune system. The TLR4 receptor, in complex with its co-receptor MD2, recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs).[2][3] Dysregulation of the TLR4 signaling cascade is implicated in a variety of inflammatory diseases, including sepsis, acute lung injury, and chronic inflammatory disorders, making it a prime target for therapeutic intervention.

This compound exerts its inhibitory effects by targeting the MD2-TLR4 complex, thereby preventing the downstream signaling events that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[1]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and binding affinities.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Target | Cell Line | Inhibitory Concentration (IC50) |

| Nitric Oxide (NO) Production | RAW264.7 | Data not available in provided search results |

| Nitric Oxide (NO) Production | BV-2 | Data not available in provided search results |

| TNF-α Secretion | Human PBMCs | Data not available in provided search results |

| TLR4 Signaling (SEAP Reporter) | HEK-Blue™ hTLR4 | Data not available in provided search results |

Table 2: Binding Affinity of this compound

| Binding Partner | Method | Dissociation Constant (Kd) |

| MD2 | Method not specified | Data not available in provided search results |

| TLR4 | Method not specified | Data not available in provided search results |

Note: Specific quantitative data for this compound (compound 8a/SMU-XY3) from the primary research article by Xu et al. (2018) were not available in the provided search results. The tables are structured to be populated with this data once the full text is accessible.

Synthesis of this compound

The synthesis of this compound is based on the chemical modification of the Carvedilol scaffold. While the precise, step-by-step protocol from the primary literature is pending access to the full-text article, the general approach involves the synthesis of 1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol derivatives. The synthesis of Carvedilol and its analogues typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with the appropriate amine, in this case, a derivative of 2-(2-methoxyphenoxy)ethylamine.[4][5][6]

General Synthetic Scheme (Hypothesized based on Carvedilol synthesis):

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Culture

-

RAW264.7 and BV-2 Cells: These murine macrophage and microglial cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7][8] The medium is refreshed every 2-3 days.

-

HEK-Blue™ hTLR4 Cells: These engineered human embryonic kidney cells stably express human TLR4, MD2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[9][10] They are cultured in DMEM with 10% heat-inactivated FBS and selection antibiotics.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll gradient centrifugation.[11] They are typically cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

In Vitro TLR4 Inhibition Assay (HEK-Blue™ hTLR4 Cells)

This assay quantifies the ability of a compound to inhibit LPS-induced TLR4 signaling.

-

Cell Seeding: HEK-Blue™ hTLR4 cells are seeded into 96-well plates at a density of approximately 2.5 x 10^5 cells/mL and allowed to adhere overnight.[12]

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration known to induce a robust TLR4 response (e.g., 100 ng/mL).[9]

-

Incubation: The plates are incubated for 20-24 hours at 37°C.[9]

-

SEAP Detection: The activity of the secreted alkaline phosphatase (SEAP) in the cell culture supernatant is measured using a detection medium like QUANTI-Blue™. The color change is quantified spectrophotometrically at 620-655 nm.[9]

Nitric Oxide (NO) Production Assay (RAW264.7 and BV-2 Cells)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages and microglia.

-

Cell Seeding and Treatment: RAW264.7 or BV-2 cells are seeded in 96-well plates and treated with this compound followed by stimulation with LPS (e.g., 1 µg/mL for RAW264.7 cells).[2]

-

Incubation: Cells are incubated for a period of 24 hours.[2]

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.[9][13] An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

TNF-α Release Assay (Human PBMCs)

This assay quantifies the inhibitory effect of the compound on the release of the pro-inflammatory cytokine TNF-α from primary human immune cells.

-

PBMC Isolation and Plating: Human PBMCs are isolated and plated in 96-well plates at a density of 1 x 10^5 cells per well.[1]

-

Treatment and Stimulation: The cells are pre-treated with this compound before being stimulated with an appropriate TLR4 agonist like LPS.

-

Incubation: The cells are incubated for 24 hours to allow for cytokine production and release.[1]

-

ELISA: The concentration of TNF-α in the cell culture supernatants is determined by a quantitative enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.[1][14][15]

Mechanism of Action: TLR4 Signaling Pathway

This compound inhibits the TLR4 signaling pathway. Upon binding of LPS, MD2 undergoes a conformational change, facilitating the dimerization of the TLR4-MD2 complex. This dimerization initiates a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes and leads to the activation of IRF3 and the production of type I interferons.

This compound is believed to interfere with the initial steps of this cascade, likely by binding to the MD2-TLR4 complex and preventing its activation by LPS.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its ability to potently inhibit the TLR4 signaling pathway highlights its potential for treating a range of inflammatory conditions. This technical guide provides a foundational understanding of its discovery, synthesis, and biological characterization, serving as a valuable resource for further research and development in this area. Future studies should focus on elucidating the precise binding mode of this compound with the MD2-TLR4 complex and evaluating its efficacy and safety in preclinical in vivo models of inflammatory diseases.

References

- 1. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR4-Targeting Therapeutics: Structural Basis and Computer-Aided Drug Discovery Approaches [mdpi.com]

- 3. Frontiers | Key Player in Cardiac Hypertrophy, Emphasizing the Role of Toll-Like Receptor 4 [frontiersin.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]

- 6. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]

- 7. Cell culture of RAW264.7 cells [protocols.io]

- 8. protocols.io [protocols.io]

- 9. 101.200.202.226 [101.200.202.226]

- 10. invivogen.com [invivogen.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 101.200.202.226 [101.200.202.226]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the MD2-TLR4 Complex: Structure, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the myeloid differentiation factor 2 (MD2) and Toll-like receptor 4 (TLR4) complex, a critical component of the innate immune system responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Understanding the intricacies of this complex is paramount for the development of therapeutics targeting a range of inflammatory and infectious diseases.

Core Concepts of the MD2-TLR4 Complex

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a pivotal role in initiating the innate immune response to bacterial infections.[1] However, TLR4 alone does not directly bind to its primary ligand, LPS. The recognition of LPS is mediated by the co-receptor MD2, a soluble protein that associates with the extracellular domain of TLR4.[2][3] The formation of the TLR4-MD2 heterodimer is a prerequisite for LPS binding and subsequent signal transduction.[4][5]

Upon encountering LPS, often facilitated by LPS-binding protein (LBP) and CD14, the lipid A moiety of LPS binds to a hydrophobic pocket within MD2.[4][5] This binding event induces a conformational change in the MD2-LPS complex, promoting the dimerization of two TLR4-MD2-LPS heterotrimers into a symmetrical 'm'-shaped multimer.[4][6] This dimerization is the crucial step that brings the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4 into close proximity, initiating downstream signaling cascades.[7][8]

Quantitative Data on MD2-TLR4 Interactions

The binding affinities and stoichiometry of the components of the MD2-TLR4 complex are critical parameters for understanding its function and for the development of targeted therapies. The following table summarizes key quantitative data from various studies.

| Interacting Molecules | Technique | Dissociation Constant (Kd) | Stoichiometry | Reference(s) |

| LPS : MD-2 | Surface Plasmon Resonance (SPR) | 2.3 µM | - | |

| Lipid A : TLR4-MD-2 | Immunoprecipitation | ~3 nM | - | [9] |

| Heme : TLR4 | Surface Plasmon Resonance (SPR) | Kd1 = 2.23 µM, Kd2 = 6.30 µM | At least 1:2 (TLR4:Heme) | [3] |

| Heme : MD-2 | Surface Plasmon Resonance (SPR) | Kd1 = 801 nM, Kd2 = 2.16 µM | - | [3] |

| Heme : TLR4-MD-2 | Surface Plasmon Resonance (SPR) | Kd1 = 949 nM, Kd2 = 4.86 µM | - | [3] |

| Activated Complex | X-ray Crystallography | - | 2:2:2 (TLR4:MD-2:LPS) | [10][11] |

Signaling Pathways of the MD2-TLR4 Complex

Activation of the MD2-TLR4 complex triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways lead to the production of pro-inflammatory cytokines and type I interferons, respectively.[7][8][12]

MyD88-Dependent Pathway

The MyD88-dependent pathway is initiated at the plasma membrane upon TLR4 dimerization. The TIR domain of TLR4 recruits the adaptor protein MyD88, which in turn recruits IRAK4, IRAK1, and TRAF6. This leads to the activation of TAK1, which subsequently activates the IKK complex and MAPKs. The IKK complex phosphorylates IκBα, leading to its degradation and the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10][12]

MyD88-Dependent Signaling Pathway

TRIF-Dependent Pathway

The TRIF-dependent pathway is initiated following the internalization of the TLR4 complex into endosomes.[7] This pathway is mediated by the adaptor protein TRIF, which is recruited to the internalized TLR4 via the bridging adaptor TRAM. TRIF then activates TRAF3, leading to the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α/β). TRIF can also lead to a delayed activation of NF-κB through RIP1.[8][12]

TRIF-Dependent Signaling Pathway

Experimental Protocols

Investigating the MD2-TLR4 complex requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect MD2-TLR4 Interaction

This protocol describes the co-immunoprecipitation of MD2 with TLR4 to demonstrate their physical interaction in a cellular context.

Materials:

-

Cells expressing TLR4 and MD2 (e.g., BV-2 cells, transfected HEK293T cells)

-

LPS (from E. coli O111:B4 or similar)

-

Co-IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM KCl, 5 mM EDTA, 0.5% NP-40) with protease and phosphatase inhibitors

-

Anti-TLR4 antibody for immunoprecipitation (IP)

-

Anti-MD2 antibody for immunoblotting (IB)

-

Protein A/G agarose beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1 mL of ice-cold Co-IP Lysis Buffer per dish.[13]

-

Incubate on ice for 30 minutes with occasional vortexing.[13]

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.

-

Add the anti-TLR4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[1]

-

Add 30 µL of Protein A/G agarose beads and incubate for 4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[1]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, aspirate all residual buffer.

-

Elute the protein complexes by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blotting:

-

Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with the anti-MD2 antibody to detect the co-precipitated MD2.

-

As a control, probe a separate membrane with the anti-TLR4 antibody to confirm successful immunoprecipitation of TLR4.

-

Co-Immunoprecipitation Workflow

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics and affinity between biomolecules.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified TLR4, MD2, and LPS

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Inject the ligand (e.g., TLR4/MD-2 complex at 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~1200 RU).

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the analyte (e.g., LPS or a small molecule inhibitor) in running buffer.

-

Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time.

-

Allow the analyte to dissociate by flowing running buffer over the surface for a defined dissociation time.

-

-

Data Analysis:

-

The binding response is measured in resonance units (RU).

-

Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Surface Plasmon Resonance Workflow

NF-κB Luciferase Reporter Assay for TLR4 Activation

This cell-based assay quantifies TLR4 signaling by measuring the activity of a luciferase reporter gene under the control of an NF-κB-responsive promoter.

Materials:

-

HEK293T or other suitable cells

-

Expression vectors for TLR4, MD2, and CD14

-

NF-κB-luciferase reporter plasmid

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

LPS

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the TLR4, MD2, CD14, NF-κB-luciferase, and Renilla luciferase plasmids.

-

-

Cell Stimulation:

-

24-48 hours post-transfection, stimulate the cells with various concentrations of LPS for 6 hours.[6] For antagonist studies, pre-incubate with the inhibitor before adding LPS.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Add the firefly luciferase assay reagent to a portion of the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate to the same or a separate aliquot of the lysate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the LPS concentration to generate a dose-response curve.

-

NF-κB Luciferase Reporter Assay Workflow

Conclusion

The MD2-TLR4 complex is a highly regulated and essential component of the innate immune system. A thorough understanding of its structure, the intricacies of its signaling pathways, and the experimental methods used to probe its function is crucial for researchers in immunology and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into this critical molecular complex and for the development of novel therapeutics targeting TLR4-mediated diseases.

References

- 1. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Co-operation of TLR4 and raft proteins in LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Analysis of TLR4 polymorphic variants: new insights into TLR4/MD-2/CD14 stoichiometry, structure, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. umassmed.edu [umassmed.edu]

- 12. LPS induces activation of the TLR4 pathway in fibroblasts and promotes skin scar formation through collagen I and TGF-β in skin lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: MD2-Tlr4-IN-1 Inhibition of Lipopolysaccharide (LPS)-Induced Inflammation

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response.[1] Its recognition by the host immune system, primarily through the Toll-like receptor 4 (TLR4) signaling complex, triggers a cascade of inflammatory events.[2] This response, while crucial for clearing infections, can become dysregulated and lead to severe conditions such as sepsis and acute lung injury. The TLR4 receptor requires a co-receptor, myeloid differentiation protein 2 (MD2), to bind LPS and initiate downstream signaling.[3][4] The formation of the TLR4-MD2-LPS complex is the critical first step in this inflammatory cascade.[5]

MD2-Tlr4-IN-1 is a small molecule antagonist designed to specifically target and disrupt the MD2-TLR4 complex.[6][7] By preventing the formation of a functional signaling unit, this compound effectively blocks the inflammatory cascade at its origin. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory activity, and detailed protocols for its experimental validation.

Mechanism of Action

The LPS-Induced TLR4 Signaling Pathway

LPS in the bloodstream is recognized by the TLR4-MD2 complex on the surface of immune cells, particularly macrophages.[8][9] This binding event induces the dimerization of the TLR4-MD2 complex, which recruits intracellular adaptor proteins like MyD88 and TRIF.[1][10] This recruitment initiates two primary downstream signaling branches:

-

MyD88-dependent pathway: This pathway rapidly activates transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10] Activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus.[2]

-

TRIF-dependent pathway: This pathway is typically engaged after the internalization of the TLR4 complex and leads to the activation of IRF3 and a later phase of NF-κB activation.[10]

The activation of these transcription factors culminates in the expression and release of potent pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β).[1]

Inhibition by this compound

This compound exerts its anti-inflammatory effects by directly binding to the MD2-TLR4 complex, thereby preventing its activation and dimerization upon LPS stimulation.[7] This action blocks the recruitment of downstream adaptor proteins, effectively shutting down both MyD88- and TRIF-dependent signaling pathways. The result is a significant reduction in the nuclear translocation of NF-κB p65 and a potent suppression of pro-inflammatory cytokine production.[7]

References

- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]